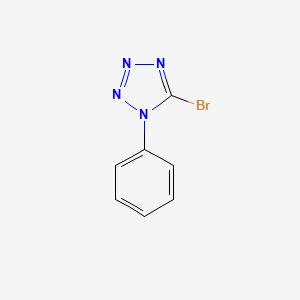

5-Bromo-1-phenyl-1h-tetrazole

Description

5-Bromo-1-phenyl-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a bromine atom at position 5 and a phenyl group at position 1. Its molecular formula is C₇H₅BrN₄, and it is widely utilized in medicinal chemistry and materials science due to its stability and versatility as a building block. The compound is synthesized via bromination of 1-phenyl-1H-tetrazole using reagents like N-bromosuccinimide (NBS) under reflux conditions in carbon tetrachloride, achieving moderate to high yields .

Properties

IUPAC Name |

5-bromo-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBYPPLWGIVLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303445 | |

| Record name | 5-bromo-1-phenyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18233-34-6 | |

| Record name | NSC158366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-1-phenyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-phenyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of 1-Phenyltetrazole-5-thiol

A direct method involves brominating 1-phenyltetrazole-5-thiol. The thiol group (-SH) at the 5-position is replaced with bromine using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). While explicit reaction conditions are sparingly documented, this route is inferred from structural analogs and safety data sheets. Challenges include controlling exothermic reactions and avoiding over-bromination.

Cyclization of Phenyl Cyanide with Sodium Azide

A patent (CN104910089A) describes synthesizing 5-phenyltetrazole via cyclization of cyanophenyl with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 120°C for 7 hours. Although this method targets the non-brominated analog, bromination can be introduced post-cyclization. The crude product is purified via ethanol recrystallization, achieving a 95% solvent recovery rate. Adapting this protocol for 5-bromo derivatives would require substituting cyanophenyl with a brominated precursor or introducing bromine in a subsequent step.

Modern Catalytic Methods

Suzuki-Miyaura Cross-Coupling

A one-pot Suzuki-hydrogenolysis protocol enables modular synthesis of 5-aryl-1H-tetrazoles. Starting with 1-benzyl-5-bromo-1H-tetrazole, palladium-catalyzed coupling with arylboronic acids followed by hydrogenolysis yields 5-substituted tetrazoles. For example, coupling with phenylboronic acid using XPhos Pd G3 and cesium carbonate in toluene/ethanol produces 5-phenyl-1H-tetrazole in 59–65% yield. This method can be adapted for 5-bromo derivatives by selecting appropriate boronic acids or retaining bromine during hydrogenolysis.

Purification and Characterization

Purification Techniques

- Solvent Distillation : DMF and ethanol are recovered via distillation, achieving >95% recycling efficiency.

- Recrystallization : Crude products are refined using absolute ethanol, followed by centrifugation to isolate crystalline solids.

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers in complex mixtures.

Characterization Data

Applications and Derivatives

5-Bromo-1-phenyl-1H-tetrazole serves as a precursor for antitumor agents, such as combretastatin A-4 analogs. Bromine’s electronegativity enhances binding affinity to tubulin, inhibiting polymerization in cancer cells. Derivatives like 1-(5-(3-bromo-4-methoxyphenyl)-isoxazol-3-yl)-5-phenyl-1H-tetrazole exhibit potent bioactivity (IC₅₀ < 1 µM).

Chemical Reactions Analysis

Key Reaction:

Bromination with N-Bromosuccinimide (NBS)

-

Conditions : Reflux in CCl₄ with benzoyl peroxide as a radical initiator .

-

Mechanism : Radical-mediated bromination selectively targets the 5-position due to electronic and steric factors.

Substitution Reactions

The bromine atom at position 5 serves as a reactive site for nucleophilic and transition-metal-catalyzed substitutions.

Palladium-Catalyzed Cross-Coupling

5-Bromo-1-phenyl-1H-tetrazole undergoes Suzuki-Miyaura and Ullmann-type couplings to form 1,5-diaryl tetrazoles .

Example: Suzuki Coupling with Aryl Boronic Acids

| Boronic Acid | Catalyst System | Conditions | Yield (%) | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 h | 85 | 1,5-Diphenyl-1H-tetrazole |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos | Toluene/H₂O, 100°C | 78 | 1-Phenyl-5-(4-methoxyphenyl)-1H-tetrazole |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient tetrazole ring facilitates NAS under mild conditions.

Example: Reaction with Amines

| Nucleophile | Conditions | Yield (%) | Product |

|---|---|---|---|

| Piperidine | DMF, 60°C, 6 h | 65 | 5-(Piperidin-1-yl)-1-phenyl-1H-tetrazole |

| Sodium Methoxide | MeOH, reflux, 4 h | 72 | 5-Methoxy-1-phenyl-1H-tetrazole |

Acidic Hydrolysis

Under strong acidic conditions, the tetrazole ring undergoes hydrolysis:

Alkaline Rearrangement

Cycloaddition Reactions

While less common for brominated tetrazoles, the parent tetrazole participates in [3+2] cycloadditions. The bromine substituent may sterically hinder such reactions unless removed post-cycloaddition .

Stability and Handling Considerations

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties

5-Bromo-1-phenyl-1H-tetrazole serves as a bioisosteric substitute for carboxylic acids. Its unique structure allows it to mimic carboxylic acids while offering enhanced pharmacological properties. Research indicates that incorporating tetrazole moieties can improve the permeability of compounds across biological membranes, as demonstrated in studies involving PTB1B inhibitors where tetrazole substitution led to increased Caco-2 cell permeability compared to carboxylate counterparts .

Antiviral Activity

Tetrazoles have been investigated for their antiviral properties. For instance, 5-(phosphonomethyl)-1H-tetrazole derivatives were shown to inhibit the replication of Herpes Simplex Viruses and influenza virus A by targeting viral DNA polymerases . The structural modifications in tetrazole derivatives can enhance their efficacy against various viral strains.

Antimycobacterial Activity

Recent studies have identified novel tetrazole derivatives with significant antimycobacterial activity against Mycobacterium tuberculosis. Compounds such as 1-substituted-5-[(3,5-dinitrobenzyl)sulfanyl]-1H-tetrazoles displayed MIC values as low as 0.25 μM against multi-drug resistant strains, indicating their potential as new anti-TB agents .

Material Science

Explosives and Coordination Chemistry

Tetrazoles, including 5-bromo derivatives, are utilized in the development of explosives due to their high nitrogen content and stability under specific conditions. They also serve as ligands in coordination chemistry, forming complexes with various metal ions that have applications in catalysis and material synthesis .

Catalysis

Nano-Catalytic Synthesis

The synthesis of this compound has been enhanced using nano-catalysts. These catalysts improve reaction efficiency and selectivity, allowing for the rapid formation of tetrazole derivatives under mild conditions. For instance, the use of nano-catalysts has led to higher yields and shorter reaction times in the synthesis of various substituted tetrazoles .

Data Table: Applications Overview

Case Study 1: Antiviral Efficacy

A study by Hutchinson and Naylor explored the antiviral properties of various tetrazoles, including 5-bromo derivatives. The results indicated that certain modifications enhanced inhibitory effects on HSV DNA polymerase, showcasing the potential for developing new antiviral therapies based on tetrazole scaffolds .

Case Study 2: Antimycobacterial Agents

Research conducted on a series of substituted tetrazoles revealed promising results against M. tuberculosis. These compounds exhibited potent activity with MIC values significantly lower than conventional treatments, highlighting their potential as future therapeutic agents .

Mechanism of Action

The mechanism of action of 5-Bromo-1-phenyl-1H-tetrazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand for metal ions, forming stable complexes that inhibit the activity of certain enzymes. The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with biological receptors and enzymes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects at Position 5

The bromine atom at position 5 significantly influences reactivity and physical properties. Comparisons with analogues bearing different substituents reveal:

*The yield for this compound is inferred from analogous bromination procedures .

Key Observations :

Aryl Group Variations at Position 1

The phenyl group at position 1 contributes to steric and electronic effects. Comparisons with other aryl-substituted tetrazoles include:

Key Observations :

Biological Activity

5-Bromo-1-phenyl-1H-tetrazole is a heterocyclic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of a bromine atom at the 5-position and a phenyl group at the 1-position enhances its potential for various biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

Tetrazoles, including this compound, are known to mimic carboxylic acids due to their structural properties. This biomimicry allows them to interact with biological targets effectively. The compound acts as a metabolism-resistant isosteric replacement for carboxylic acids, which can enhance its stability and bioavailability in medicinal applications.

Target Interaction

The tetrazole ring can engage in hydrogen bonding due to the presence of nitrogen atoms, which may improve binding affinity with various receptors compared to traditional carboxylic acids. This unique interaction profile is crucial in drug design, where optimizing receptor-ligand interactions is vital for efficacy .

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit antibacterial properties against various strains, including Escherichia coli and Bacillus subtilis. Compounds similar to this compound have demonstrated significant inhibition against these pathogens .

- Antifungal Activity : The compound has also been investigated for antifungal properties, showing effectiveness against fungi like Aspergillus flavus and Trichothecium rosium .

- Anticancer Potential : Preliminary studies suggest that tetrazoles may possess anticancer properties, making them candidates for further investigation in cancer therapeutics. Their ability to act as bioisosteres allows for modifications that could enhance their anticancer activity .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activity of this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may exhibit favorable absorption and distribution characteristics due to its structural attributes. Its metabolism-resistant nature allows it to maintain activity longer in biological systems compared to traditional carboxylic acid derivatives .

Q & A

Q. What are the standard methods for synthesizing 5-Bromo-1-phenyl-1H-tetrazole, and how can purity be optimized?

The compound is typically synthesized via bromination of 1-phenyl-1H-tetrazole using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux in carbon tetrachloride. Post-reaction purification involves column chromatography on silica gel . Purity optimization requires careful control of stoichiometry, reaction time (e.g., 18 hours for complete conversion), and removal of by-products through sequential washing (e.g., Na₂S₂O₃, brine) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., tetrazole ring vibrations near 1500–1600 cm⁻¹) .

- ¹H NMR : Confirms aromatic protons (δ 7.2–7.8 ppm) and absence of impurities. For derivatives like 5-(4-Bromophenyl)-1H-tetrazole, expanded NMR spectra resolve coupling patterns .

- X-ray crystallography : Resolves molecular geometry and packing interactions (e.g., using SHELX for refinement) .

Q. How should researchers handle safety concerns during synthesis?

Follow GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and dispose of halogenated waste appropriately. The bromine substituent increases reactivity, necessitating precautions against skin/eye contact .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

X-ray diffraction studies (e.g., using SHELXL or ORTEP-III ) provide precise bond lengths and angles. For example, the dihedral angle between the tetrazole and phenyl rings in related compounds (e.g., 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole) is ~36°, clarifying deviations from computational models . Crystal packing interactions (e.g., π-stacking, C–H⋯π bonds) further explain stability and reactivity .

Q. What mechanistic insights explain the regioselectivity of bromination in tetrazole derivatives?

Bromination at the 5-position is driven by electron density distribution. DFT studies suggest that the tetrazole ring’s electron-deficient nature directs electrophilic substitution to the phenyl-adjacent position. Radical-initiated pathways (using NBS) favor this selectivity due to stabilized intermediates .

Q. How can researchers address discrepancies in catalytic efficiency across synthetic protocols?

Contradictions often arise from solvent polarity (e.g., CCl₄ vs. DMF), catalyst loading (e.g., nano-TiCl₄·SiO₂ ), or temperature. Systematic screening (e.g., solvent polarity indices, catalyst turnover rates) and kinetic studies (e.g., Arrhenius plots) identify optimal conditions .

Q. What role does this compound play in medicinal chemistry applications?

It serves as a precursor for bioactive molecules, such as angiotensin II receptor antagonists and kinase inhibitors. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pharmacophores . Biological assays (e.g., IC₅₀ determinations) validate target engagement .

Q. How can methodological rigor be ensured in data interpretation?

- Triangulation : Combine crystallography, spectroscopy, and computational modeling .

- Error analysis : Report R-factors in crystallography (<5% for high reliability) and signal-to-noise ratios in NMR .

- Reproducibility : Document reaction conditions (e.g., ambient vs. inert atmosphere) and validate via independent synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.